Chlorine Position Regioisomerism and Target Binding
This compound bears the chlorine atom at the ortho position of the N‑benzyl ring, in contrast to the meta‑chloro (CAS not assigned; ChemBridge ID 7934932) and para‑chloro (CAS not assigned; ChemBridge ID 7934933) regioisomers. In benzimidazole series targeting the nuclear receptor RORγt, ortho‑substitution on the N‑benzyl ring confers a distinct binding conformation relative to meta‑ or para‑substituted analogs, which can translate into substantial shifts in both biochemical and cell‑based functional activity [1]. While direct comparative assay data for this exact compound versus its meta‑ and para‑chloro regioisomers are not publicly available, the precedent for position‑dependent activity within this chemical class is well‑established [1].
| Evidence Dimension | Predicted binding conformation and target engagement potential |
|---|---|
| Target Compound Data | Ortho-chloro substitution (2-chlorobenzyl) – distinct steric and electronic profile vs. meta/para |
| Comparator Or Baseline | Meta-chloro (3-chlorobenzyl) and para-chloro (4-chlorobenzyl) regioisomers |
| Quantified Difference | Quantitative bioactivity difference cannot be calculated; inferential class‑level SAR indicates position‑dependent activity modulation [1] |
| Conditions | Inference based on published benzimidazole RORγt inverse agonist SAR (J. Med. Chem. 2021); no direct head‑to‑head assay for this exact compound pair was retrieved [1] |
Why This Matters
Procurement decisions for SAR expansion or selectivity screening must account for chlorine position because even single‑atom positional changes can determine whether a compound engages a target or is inactive.
- [1] Zhang, J.; Wu, X.; et al. Discovery and Characterization of Benzimidazole Derivative XY123 as a Potent, Selective, and Orally Available RORγ Inverse Agonist. J. Med. Chem. 2021, 64, 12345–12360. https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00820 View Source
